molecular formula C12H15N3O4 B12717831 1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- CAS No. 83796-22-9

1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)-

Cat. No.: B12717831
CAS No.: 83796-22-9
M. Wt: 265.26 g/mol
InChI Key: LMVUIJKRDMTBQU-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . The amino group of oxadiazoles can be acylated with various acid chlorides to produce acylated compounds, which can undergo further cyclization and coupling reactions to form diverse derivatives .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazol-2-amine derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2-amine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: 1,3-dibromo-5,5-dimethylhydantoin, potassium iodide (KI)

    Reducing Agents: Sodium borohydride (NaBH4)

    Acid Chlorides: Methyl 4-(chlorocarbonyl)benzoate, 3-nitrobenzoyl chloride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

Scientific Research Applications

1,3,4-Oxadiazol-2-amine derivatives have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of ethoxy and dimethoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

83796-22-9

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C12H15N3O4/c1-4-18-10-8(16-2)5-7(6-9(10)17-3)11-14-15-12(13)19-11/h5-6H,4H2,1-3H3,(H2,13,15)

InChI Key

LMVUIJKRDMTBQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C(O2)N)OC

Origin of Product

United States

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